N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the structural motifs of benzodioxin and beta-carboline, which are known for their biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Synthesis of the Beta-Carboline Core: The beta-carboline core is often synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin moiety with the beta-carboline core. This can be achieved through a nucleophilic substitution reaction where the benzodioxin derivative reacts with a suitable carboline precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is studied for its potential pharmacological properties. Compounds containing beta-carboline and benzodioxin structures are known to exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, while the beta-carboline core can intercalate with DNA or inhibit enzymes such as monoamine oxidase. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: A beta-carboline alkaloid known for its psychoactive properties.
Tetrahydroharmine: A reduced form of harmine with similar biological activities.
Benzodioxole: A simpler analog of benzodioxin, often used in the synthesis of pharmaceuticals.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of benzodioxin and beta-carboline structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c25-21(22-11-14-13-26-19-7-3-4-8-20(19)27-14)24-10-9-16-15-5-1-2-6-17(15)23-18(16)12-24/h1-8,14,23H,9-13H2,(H,22,25) |
InChI Key |
SDVWSBBQCGBRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.